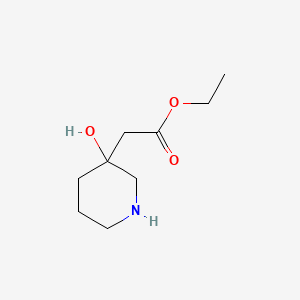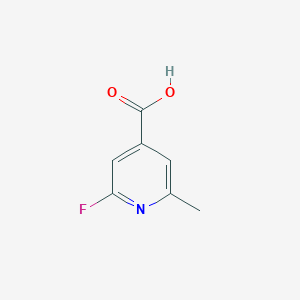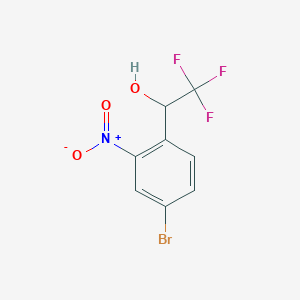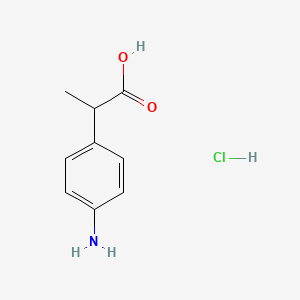
1-Methyl-2-vinyl-1H-pyrrole
Overview
Description
1-Methyl-2-vinyl-1H-pyrrole is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-2-vinyl-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-vinyl-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Interactions in Pyrroles : Afonin et al. (2002) explored the C—H···N intramolecular interaction in 1-vinyl-2-(2′-heteroaryl)pyrroles, which includes structures related to 1-Methyl-2-vinyl-1H-pyrrole, using 1H and 13C NMR spectroscopy. This study provides insights into the electronic and spatial structure of these compounds (Afonin et al., 2002).
Electrochemical Polymerization : Berlin et al. (1987) investigated the electrochemical polymerization of derivatives from N-methylpyrrole and thiophene, including compounds related to 1-Methyl-2-vinyl-1H-pyrrole. This research is significant for developing new materials with potential applications in electronics and coatings (Berlin et al., 1987).
Synthesis of Pyrroles : Soares et al. (2008) conducted flash vacuum pyrolysis of certain pyrrole derivatives, leading to the formation of 2-vinyl-1H-pyrroles. This study offers a method for synthesizing substituted pyrroles, which are important in various chemical syntheses (Soares et al., 2008).
Polymerization in Microgel Presence : Pich et al. (2002) studied the oxidative polymerization of pyrrole in the presence of poly(vinyl methyl ether) microgels, revealing the impact on the morphology and properties of the final particles. This research is relevant for the development of novel composite materials (Pich et al., 2002).
NMR Spectroscopy of Poly(N-Methyl-2-Vinyl Pyrrole) : Trumbo (1994) analyzed the NMR spectra of Poly(N-Methyl-2-Vinyl Pyrrole), providing valuable information on the structural properties of this polymer (Trumbo, 1994).
Vinyl Polymers Bearing Pyrrole Ring : Kamogawa et al. (1991) synthesized pyrroles having a vinyl group with an ester or amide spacer, leading to insights into the synthesis of cross-linked and soluble polymers (Kamogawa et al., 1991).
properties
IUPAC Name |
2-ethenyl-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVPCNHGZIJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492655 | |
| Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-vinyl-1H-pyrrole | |
CAS RN |
2540-06-9 | |
| Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4Z)-3-(3-carboxypropyl)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051551.png)
![4-[(4Z)-3-tert-butyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051553.png)
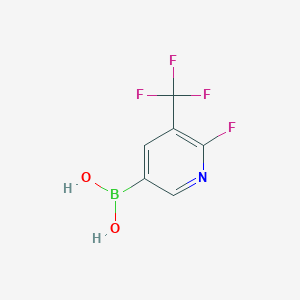
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide](/img/structure/B8051581.png)
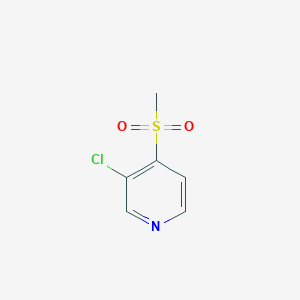

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxypiperidin-3-yl}acetic acid](/img/structure/B8051602.png)
